molecular formula C7H4ClN3O2 B1515293 4-Amino-6-chloro-5-cyanopicolinic acid CAS No. 904311-41-7

4-Amino-6-chloro-5-cyanopicolinic acid

Cat. No.: B1515293
CAS No.: 904311-41-7
M. Wt: 197.58 g/mol
InChI Key: SDETXBSPOPGHNF-UHFFFAOYSA-N
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Description

4-Amino-6-chloro-5-cyanopicolinic acid is a heterocyclic compound featuring a pyridine backbone substituted with amino (–NH₂), chloro (–Cl), and cyano (–CN) groups at positions 4, 6, and 5, respectively. This trifunctionalized structure confers unique physicochemical properties, including distinct hydrogen-bonding capabilities (due to the amino and carboxylic acid groups) and electronic effects (from the electron-withdrawing Cl and CN groups) .

Properties

CAS No.

904311-41-7

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

4-amino-6-chloro-5-cyanopyridine-2-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-6-3(2-9)4(10)1-5(11-6)7(12)13/h1H,(H2,10,11)(H,12,13)

InChI Key

SDETXBSPOPGHNF-UHFFFAOYSA-N

SMILES

C1=C(C(=C(N=C1C(=O)O)Cl)C#N)N

Canonical SMILES

C1=C(C(=C(N=C1C(=O)O)Cl)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s functional group arrangement distinguishes it from related picolinic acid derivatives. Below is a comparative analysis of key analogs, focusing on structural variations, similarity scores (where available), and inferred properties:

Table 1: Structural and Functional Comparison

Compound Name CAS No. Substituents (Positions) Key Differences vs. Target Compound Similarity Score References
4-Amino-6-chloro-5-cyanopicolinic acid Not provided –NH₂ (4), –Cl (6), –CN (5), –COOH (2) Reference compound
6-Chloro-5-cyanopicolinic acid 53234-56-3 –Cl (6), –CN (5), –COOH (2) Lacks amino group at position 4 0.90
4,6-Dichloro-5-cyanopicolinic acid 861545-83-7 –Cl (4,6), –CN (5), –COOH (2) Replaces –NH₂ with –Cl at position 4 0.74
Methyl 4-amino-6-chloropyridine-2-carboxylate 1235475-17-8 –NH₂ (4), –Cl (6), –COOCH₃ (2) Methyl ester vs. carboxylic acid; lacks –CN 0.92
3-Amino-6-chloropicolinic acid hydrochloride 1112213-20-3 –NH₂ (3), –Cl (6), –COOH (2), HCl Amino group shifted to position 3 0.86

Key Observations:

The methyl ester in methyl 4-amino-6-chloropyridine-2-carboxylate (CAS 1235475-17-8) introduces steric bulk and alters lipophilicity, which may affect bioavailability in drug design .

Hydrogen-Bonding Networks: The positional shift of the amino group to position 3 (CAS 1112213-20-3) disrupts the hydrogen-bonding pattern critical for crystal packing or molecular recognition, as inferred from Etter’s graph set analysis .

Synthetic Utility: The cyano group in the target compound and its analogs (e.g., CAS 53234-56-3) may serve as a precursor for further functionalization, such as hydrolysis to amides or reduction to amines, a strategy common in heterocyclic chemistry .

Research Implications and Gaps

While the provided evidence lacks direct experimental data on the target compound, structural analogs highlight trends in substituent effects:

  • Crystallography: Tools like SHELX could resolve the hydrogen-bonding motifs of the target compound, leveraging its amino and carboxylic acid groups for precise crystal structure determination.
  • Design Strategies: The high similarity score of methyl 4-amino-6-chloropyridine-2-carboxylate (0.92) suggests that ester derivatives could retain core reactivity while improving synthetic accessibility .

Further studies are needed to explore the biological activity, solubility, and stability of this compound, building on methodologies applied to its analogs.

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